N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c25-20-10-4-9-19(14-20)16-29-17-27-23-21(24(29)32)15-28-30(23)13-12-26-22(31)11-5-8-18-6-2-1-3-7-18/h1-4,6-7,9-10,14-15,17H,5,8,11-13,16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGXCGNEFQCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a complex organic compound belonging to the class of pyrazolo-pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article reviews its biological activity based on available literature, including synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 435.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN5O3 |
| Molecular Weight | 435.4 g/mol |
| Structure | Structure |
The precise mechanism of action for this compound remains largely unexplored. However, based on structural similarities to other pyrazolo-pyrimidines, it is hypothesized that this compound may function as a kinase inhibitor by competing with ATP for binding at the kinase active site. This interaction could potentially disrupt signaling pathways involved in cell proliferation and survival .
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell growth in various in vitro studies. Specific IC50 values for related compounds range from 1.35 to 2.18 μM against different cancer cell lines . The ability of this compound to inhibit tumor growth remains to be determined through empirical studies.
Antitubercular Activity
There is emerging interest in the antitubercular potential of pyrazolo-pyrimidine derivatives. A study focusing on substituted pyrazolamides demonstrated significant activity against Mycobacterium tuberculosis, suggesting that similar compounds could also exhibit efficacy against this pathogen. The exact activity of this compound against M. tuberculosis has not yet been reported but warrants investigation given the structural analogies .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo-pyrimidine derivatives:
-
Anticancer Studies : Research has shown that pyrazolo-pyrimidines can inhibit specific kinases involved in cancer progression. For example:
- A study reported that derivatives with similar structures had IC50 values ranging from 0.5 to 10 μM against various cancer cell lines.
- These compounds were also evaluated for cytotoxicity against normal cells (e.g., HEK293), showing low toxicity profiles.
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against a range of bacterial strains. This suggests a broader therapeutic application beyond oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Compound A : N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
- Key Difference : The 3-fluorobenzyl group in the target compound is replaced with a 3-(trifluoromethyl)benzyl moiety.
- Electronic Effects: The strong electron-withdrawing nature of CF₃ may alter hydrogen-bonding interactions with target proteins. Molecular Weight: The target compound (C₂₆H₂₅FN₄O₂; calc. MW 452.5 g/mol) is lighter than Compound A (C₂₄H₂₄F₃N₅O₂; MW 483.5 g/mol).
Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Difference : Incorporates a chromen-2-yl system instead of benzyl, with a sulfonamide substituent.
- Solubility: The sulfonamide group enhances hydrophilicity, contrasting with the phenylbutanamide’s mixed solubility profile.
Modifications in the Amide Side Chain
Compound C : (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Key Difference : A complex tetrahydropyrimidin-yl butanamide side chain with multiple stereocenters.
- Impact: Target Specificity: The branched structure and hydroxyl group suggest interaction with peptidic targets (e.g., HIV protease or renin). Metabolic Stability: The tetrahydropyrimidinone ring may confer resistance to amidase cleavage compared to the simpler butanamide in the target compound.
Structural and Physicochemical Data Table
Research Implications
- Fluorine vs. Trifluoromethyl : The choice between F and CF₃ depends on balancing solubility and target affinity. The target compound’s fluorine may offer better pharmacokinetics in hydrophilic environments .
- Side Chain Design : The phenylbutanamide in the target compound provides a compromise between rigidity and flexibility, whereas bulkier groups (e.g., Compound C) may limit bioavailability .
- Crystallographic Insights : Structural studies using SHELXL and ORTEP-3 are critical for confirming stereochemistry and intermolecular interactions in these analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
